Ripasudil - 223645-67-8

Ripasudil

Catalog Number: EVT-254392
CAS Number: 223645-67-8
Molecular Formula: C15H18FN3O2S
Molecular Weight: 323.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ripasudil hydrochloride hydrate is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK) [, , , , , , , , , , ]. It is a novel therapeutic agent investigated for its potential in treating various ocular diseases, particularly glaucoma [, , , , , , , ] and corneal endothelial dysfunction [, , , , , ]. Its mechanism of action focuses on increasing conventional aqueous outflow, offering a unique therapeutic approach compared to other glaucoma medications [].

Mechanism of Action

Glaucoma Treatment:

  • Reducing Intraocular Pressure (IOP): Ripasudil effectively lowers IOP in various glaucoma subtypes, including primary open-angle glaucoma, secondary glaucoma, and primary angle-closure glaucoma [, , , , , ]. This effect is attributed to its ability to increase conventional aqueous humor outflow through the trabecular meshwork [, ].

  • Additive Effects with Other Glaucoma Medications: Ripasudil demonstrates additive IOP-lowering effects when combined with other glaucoma medications such as timolol, latanoprost, brimonidine, brinzolamide, and fixed combinations like latanoprost/timolol and dorzolamide/timolol [, , ].

  • Post-Surgical Glaucoma Management: Ripasudil effectively manages IOP after glaucoma surgeries like trabeculectomy [, , ]. It aids in reducing postoperative IOP and minimizing the need for additional interventions like laser suture lysis or bleb needling [].

Corneal Endothelial Dysfunction:

  • Promoting Corneal Endothelial Wound Healing: Ripasudil enhances corneal endothelial wound healing by promoting cell proliferation and intercellular adhesion, and by reducing apoptosis [, , ].

  • Treating Corneal Edema: Ripasudil demonstrates potential in treating corneal edema associated with Fuchs endothelial corneal dystrophy (FECD) [, ] and other causes like surgical trauma [, ]. It aids in corneal clearance and improves visual acuity in some patients [, ].

Applications
  • Neuroprotective Effects: Research suggests that Ripasudil might offer neuroprotective effects by suppressing retinal ganglion cell death in animal models of glaucoma [].

  • Anti-Inflammatory Properties: Ripasudil exhibits anti-inflammatory properties, evidenced by reduced inflammatory cell infiltration and cytokine production in models of uveitis [].

Future Directions
  • Long-Term Safety and Efficacy: Further research is needed to establish the long-term safety and efficacy of Ripasudil, particularly regarding the incidence of blepharitis and other potential side effects [, ].

  • Exploring New Applications: Given its diverse effects, further exploration of Ripasudil's potential in other ocular conditions like diabetic macular edema [] and retinopathy of prematurity [] is warranted.

Y-27632

Latanoprost

Relevance: Latanoprost is often used in combination with ripasudil for treating glaucoma and ocular hypertension. Studies have shown that ripasudil exerts additive IOP-lowering effects when combined with latanoprost. [, ] This combination therapy targets both conventional outflow (ripasudil) and uveoscleral outflow (latanoprost) pathways, potentially providing more effective IOP reduction than either drug alone.

Timolol

Relevance: Similar to latanoprost, timolol is frequently used in combination with ripasudil to achieve additive IOP-lowering effects. [, , ] Ripasudil, by increasing conventional outflow, and timolol, by decreasing aqueous humor production, target different mechanisms of IOP regulation, making their combination beneficial in managing glaucoma.

Pilocarpine

Relevance: Interestingly, pilocarpine was found to interfere with the IOP-lowering effects of ripasudil when administered concomitantly. [] While ripasudil directly targets the trabecular meshwork to enhance outflow, pilocarpine's effect on ciliary muscle contraction appears to counteract ripasudil's mechanism. This highlights the importance of considering potential drug interactions when combining ripasudil with other IOP-lowering agents.

Brimonidine

Relevance: Ripasudil has demonstrated additive IOP-lowering effects when used in combination with brimonidine. [, ] The combination of these two drugs, each targeting different IOP regulatory pathways, presents a promising approach for managing glaucoma.

Nipradilol

Relevance: Similar to timolol, nipradilol also exhibits additive IOP-lowering effects when combined with ripasudil. [] This combination therapy combines the effects of decreased aqueous humor production (nipradilol) and increased conventional outflow (ripasudil) for enhanced IOP reduction.

Omidenepag Isopropyl

Relevance: Although belonging to a different class of glaucoma medications, omidenepag isopropyl was directly compared to ripasudil in a study investigating conjunctival hyperemia. [] While both drugs caused conjunctival hyperemia, the pattern and severity differed, with ripasudil inducing more pronounced and longer-lasting hyperemia. This emphasizes the distinct pharmacological profiles of these drugs despite their shared therapeutic application in glaucoma.

Properties

CAS Number

223645-67-8

Product Name

Ripasudil

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline

Molecular Formula

C15H18FN3O2S

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1

InChI Key

QSKQVZWVLOIIEV-NSHDSACASA-N

SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F

Synonyms

Glanatec
K-115
K115 compound
ripasudil

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.